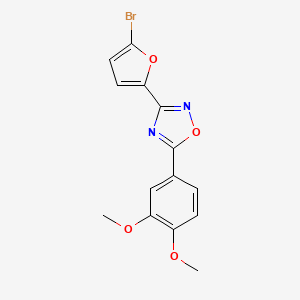![molecular formula C19H28N2O B5971490 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP or 4-MEC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug and is not approved for medical use. MEP is a popular research chemical that is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of dopamine and releasing serotonin from the presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone are similar to those of other stimulant drugs such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in lab experiments are its relatively simple synthesis method and its ability to act as a dopamine reuptake inhibitor and serotonin releaser. This makes it a useful tool for studying the central nervous system and potential therapeutic applications. However, its limitations include its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential as an analgesic drug for the treatment of pain. Additionally, further research is needed to understand the long-term safety and potential for abuse of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
Synthesemethoden
The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methylpropiophenone with 3-methylcyclohexylamine and paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is commonly used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a serotonin releaser. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have analgesic properties and may be useful in the treatment of pain.
Eigenschaften
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)